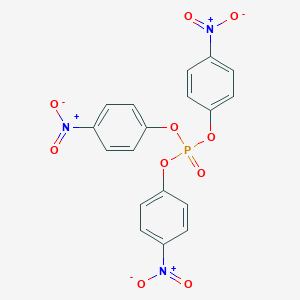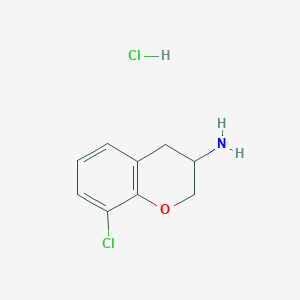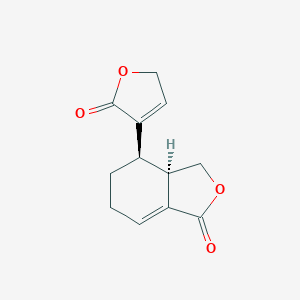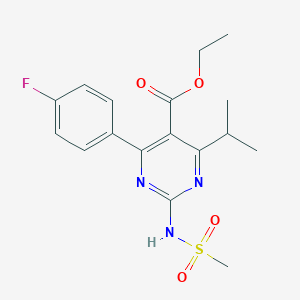
4-氯-3-硝基吡啶
概述
描述
4-Chloro-3-nitropyridine (4-CNP) is an organic compound with a wide range of applications in the laboratory and in the field of scientific research. It is a versatile molecule that has been used in a variety of contexts, ranging from synthesis to drug discovery and development. 4-CNP is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a variety of other organic compounds, such as esters, amides, and nitrates. Furthermore, 4-CNP has been used in the development of drugs and in the study of biochemical and physiological processes.
科学研究应用
粘度调节剂
4-氯-3-硝基吡啶可用作粘度调节剂 . 此特性在需要控制流体流动的各种工业应用中至关重要。
抗溃疡药物的合成
该化合物用于合成抗溃疡药物 . 例如,它可用于合成吡仑哌嗪,一种用于治疗消化性溃疡的药物。
抗HIV药物的合成
4-氯-3-硝基吡啶用于合成双氮化合物,双氮化合物用作抗HIV药物 . 这些药物抑制HIV病毒的复制,从而减缓疾病的进展。
白三烯生物合成抑制剂
它可用作白三烯生物合成抑制剂 . 白三烯是炎症介质,抑制它们有助于治疗哮喘和过敏性鼻炎等炎症性疾病。
杀虫剂中间体
4-氯-3-硝基吡啶用作杀虫剂合成的中间体 . 这使其在农业行业中对于生产有效的害虫控制物质具有价值。
有机合成中的原料
它是有机合成中使用的重要原料和中间体 . 这包括生产药品、农用化学品和染料。
作用机制
Target of Action
It is known that nitropyridines, a class of compounds to which 4-chloro-3-nitropyridine belongs, are used in the synthesis of various pharmaceutical and agrochemical compounds .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Biochemical Pathways
It is known that nitropyridines can be used to synthesize a series of 2-substituted-5-nitro-pyridines . These compounds can have various applications in the pharmaceutical industry.
Pharmacokinetics
It is known that the compound is used in organic synthesis , suggesting that its bioavailability and pharmacokinetic properties would depend on the specific context of its use.
Result of Action
Given its use in the synthesis of various pharmaceutical and agrochemical compounds , it can be inferred that the compound’s action would result in the creation of these synthesized products.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-nitropyridine. For instance, the compound is chemically stable under standard ambient conditions (room temperature) . In the event of a fire, it can lead to the release of irritating gases and vapors . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy.
安全和危害
未来方向
4-Chloro-3-nitropyridine is a key intermediate in medicinal products and can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The use of continuous flow systems and microreaction technology can improve the safety and efficiency of its synthesis .
生化分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that nitropyridines can influence cell function
Molecular Mechanism
It is known that nitropyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under recommended storage conditions .
属性
IUPAC Name |
4-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTRPRKONYTVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370941 | |
| Record name | 4-Chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13091-23-1 | |
| Record name | 4-Chloro-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the common synthetic applications of 4-Chloro-3-nitropyridine?
A1: 4-Chloro-3-nitropyridine serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds.
- Ullmann Coupling: It undergoes Ullmann coupling reactions to yield dinitro-bipyridyl and -biquinolyl compounds, which are precursors to dipyrido- and diquinolino-pyridazines and their N-oxides. []
- Nucleophilic Aromatic Substitution: The chlorine atom readily undergoes nucleophilic aromatic substitution with various nucleophiles. For instance, it reacts with primary aromatic amines, resulting in the formation of 4-arylamino-3-nitropyridines. [] These reactions often proceed through an interesting mechanism involving heterocyclic ring opening and closure. []
- Heterocycle Formation: 4-Chloro-3-nitropyridine is utilized in synthesizing diverse heterocyclic systems. For example, it reacts with (2R,3R)-3-amino-1,2-O-isopropylidene-1,2-nonanediol to afford intermediates towards adenosine deaminase inhibitors. [] It also participates in the formation of 3,6-Diazaphenothiazines through reactions with sodium 3-amino-2-pyridinethiolate. []
Q2: Can you describe an unusual reaction pathway observed with 4-Chloro-3-nitropyridine?
A: Interestingly, reactions of 4-Chloro-3-nitropyridine don't always follow typical substitution patterns. For instance, with benzyl N-hydroxy-N-phenylcarbamate, it undergoes a reaction leading to the introduction of a 2-aminophenyl group. [] This transformation is thought to proceed through a mechanism akin to the benzidine rearrangement. []
Q3: How does 4-Chloro-3-nitropyridine contribute to the synthesis of fused heterocyclic systems?
A: This compound has proven valuable in accessing ring-fused pyridazines. Reduction of the dinitrobipyridyl and -biquinolyl compounds obtained from the Ullmann coupling of 4-Chloro-3-nitropyridine gives rise to these ring-fused systems. [] Furthermore, it plays a crucial role in constructing pyrido[3,4-e]-as-triazines and pyrido[4,3-e]-as-triazines through reactions with hydrazine hydrate and guanidine, respectively. []
Q4: Are there examples of 4-Chloro-3-nitropyridine being used in synthesizing analogues of natural products?
A: Yes, researchers have utilized 4-Chloro-3-nitropyridine in the synthesis of 6,11-Dimethyl-5H-pyrido[3′,4′:4,5]pyrrolo[2,3-g]isoquinoline, an aza-analogue of the natural product ellipticine, known for its anti-cancer properties. [] This synthesis highlights the potential of 4-Chloro-3-nitropyridine as a starting material for exploring biologically relevant structures.
Q5: What spectroscopic data are available for characterizing 4-Chloro-3-nitropyridine?
A: Studies have employed both ultraviolet (UV) and infrared (IR) spectroscopy to characterize 4-Chloro-3-nitropyridine and its derivatives. The UV spectra of arylaminonitropyridines, synthesized from 4-Chloro-3-nitropyridine, exhibit a characteristic band in the 350–420 mµ region. This absorption band provides insights into the contribution of a “quinonoid” charge-transfer form to the excited state of these compounds. [] Additionally, IR spectroscopy provides information on the N-H stretching frequencies of these molecules. The position of these frequencies can be correlated with observations made from UV spectral data. []
Q6: Beyond the examples provided, are there other synthetic applications of 4-Chloro-3-nitropyridine?
A: 4-Chloro-3-nitropyridine is a valuable synthon for diverse molecules. Notably, it's been explored in the synthesis of CRF ligands through Suzuki and Negishi couplings with 3-pyridyl boronic acids or halides. [, ] Additionally, it finds application in the preparation of 4-nitro-γ-carbolines via the Graebe–Ullmann reaction. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)






![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)


